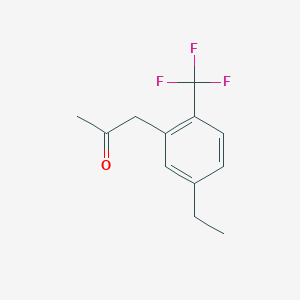

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is a substituted arylpropanone characterized by a phenyl ring bearing an ethyl group at the 5-position and a trifluoromethyl (–CF₃) group at the 2-position. The ketone functional group at the propan-2-one moiety makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl group may influence steric bulk and solubility .

Properties

Molecular Formula |

C12H13F3O |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-[5-ethyl-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O/c1-3-9-4-5-11(12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

YZVZPNSSNMIYCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-ethyl-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one with structurally related arylpropanones, emphasizing substituent positions, physicochemical properties, and applications:

Key Structural and Functional Differences

Para-CF₃ isomers (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one) exhibit distinct electronic profiles due to symmetrical resonance effects, possibly altering binding affinity in drug candidates .

Functional Group Modifications :

- Fluorination at the α-carbon (C1) in 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one increases electrophilicity, enabling participation in radical or insertion reactions (e.g., J = 48.5 Hz in ¹H NMR indicates strong F–H coupling) .

- Ethyl vs. Methyl Groups: The ethyl group in the target compound may enhance lipophilicity (logP) compared to methyl-substituted analogs, influencing blood-brain barrier penetration in CNS drugs.

Synthetic Pathways :

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one is synthesized via acetylation of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride, followed by reductive amination to yield fenfluramine .

- Fluorinated analogs require specialized methods, such as HF·pyr-mediated H-F insertion onto α-diazo carbonyl precursors (50% yield) .

Applications :

- Fenfluramine intermediates (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) are prioritized for their serotoninergic activity .

- Chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) are explored for antioxidant and anti-inflammatory roles .

Research Findings and Data

- Reductive Amination Efficiency : 1-(3-(Trifluoromethyl)phenyl)propan-2-one reacts with ethylamine and NaBH₄ to produce fenfluramine with >99% regioselectivity, critical for minimizing toxic regioisomers (<0.2% by weight) .

- Fluorination Reactivity : 1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one exhibits a high ¹H–¹⁹F coupling constant (J = 48.5 Hz), confirming stereoelectronic effects at the α-carbon .

Biological Activity

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one, also known as a trifluoromethyl ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula: . The presence of a trifluoromethyl group significantly enhances its lipophilicity, which is crucial for its interaction with biological membranes and proteins. This property facilitates the compound's penetration into cells, influencing various biological pathways.

Research indicates that the trifluoromethyl group in this compound plays a vital role in its biological activity. The electron-withdrawing nature of the trifluoromethyl substituent enhances the compound's reactivity and binding affinity towards specific molecular targets. Studies have shown that this compound exhibits:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Chlamydia species .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that induce apoptosis and disrupt cellular signaling pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentrations (MICs) were determined for various bacterial strains, revealing significant activity:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Chlamydia trachomatis | 32 |

| Escherichia coli | 64 |

These results underscore the potential use of this compound as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, including melanoma and leukemia. The IC50 values were found to be as follows:

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (A375) | 8.5 |

| Leukemia (THP-1) | 5.0 |

The presence of the trifluoromethyl group was critical for enhancing the cytotoxicity of derivatives tested, indicating its importance in drug design .

Case Study 1: Antichlamydial Activity

In a focused study on antichlamydial compounds, derivatives containing the trifluoromethyl group exhibited notable activity against Chlamydia species. Compounds lacking this substituent were inactive, highlighting its significance in enhancing biological efficacy. This finding suggests that modifications to include electron-withdrawing groups can lead to more potent antichlamydial agents .

Case Study 2: Structure-Activity Relationships

A series of analogues were synthesized to explore structure-activity relationships (SAR). The introduction of various substituents on the phenyl ring was analyzed for their impact on biological activity. It was observed that compounds with bulky lipophilic groups showed improved potency against bacterial strains compared to their less substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.